Dimethyl 2,4-dimethylpentanedioate
Overview
Description
Preparation Methods
Dimethyl 2,4-dimethylpentanedioate can be synthesized through the esterification of dimethyl glutarate with methanol in the presence of a catalyst such as sulfuric acid. The reaction occurs at a temperature of around 80°C with a yield of up to 95%. This method is commonly used in both laboratory and industrial settings due to its efficiency and high yield.
Chemical Reactions Analysis
Dimethyl 2,4-dimethylpentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2,4-dimethylpentanedioate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which dimethyl 2,4-dimethylpentanedioate exerts its effects involves its reactivity as an ester. The compound can undergo hydrolysis to form the corresponding carboxylic acids and alcohols, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dimethyl 2,4-dimethylpentanedioate can be compared with other similar compounds, such as dimethyl glutarate and dimethyl succinate. These compounds share similar ester functional groups but differ in their molecular structures and properties. For example:
Dimethyl glutarate: Has a similar ester functional group but a different carbon chain length, leading to different physical and chemical properties.
Dimethyl succinate: Also an ester but with a shorter carbon chain, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
dimethyl 2,4-dimethylpentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(8(10)12-3)5-7(2)9(11)13-4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLYZPTVIYLWPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862837 | |
Record name | Dimethyl 2,4-dimethylpentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121-68-8 | |
Record name | Pentanedioic acid, 2,4-dimethyl-, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2121-68-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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